tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate
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Description
“tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate” is a complex organic compound. It contains a tert-butyl group, which is a simple hydrocarbon moiety used in various chemical transformations . The compound also includes a tert-butoxycarbonyl group, which is commonly used in the synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of compounds containing the tert-butoxycarbonyl group has been achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a crowded tert-butyl group . This group is known for its unique reactivity pattern, which is utilized in various chemical transformations .Chemical Reactions Analysis
The tert-butyl group in this compound exhibits a unique reactivity pattern, which is highlighted by its use in various chemical transformations . For instance, it is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the tert-butyl group. This group can increase the molecular solubility of the compound . It is also known to reduce the aggregation-caused self-quenching of excitons in neat films .Future Directions
The future directions for the use of this compound could involve its application in the development of solution-processed organic light-emitting diodes (OLEDs) . The compound’s ability to increase molecular solubility and reduce exciton self-quenching makes it a promising candidate for use in high-efficiency, solution-processable, non-doped thermally activated delayed fluorescence (TADF) emitters .
Properties
IUPAC Name |
tert-butyl (2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPHMFKKFOZSK-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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